4-(6,8-Dimethyl-3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)butanoic acid
Description
4-(6,8-Dimethyl-3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)butanoic acid (CAS: 1171196-30-7) is a heterocyclic compound featuring a pyridothiazine core fused with a butanoic acid substituent. Its molecular formula is C₁₃H₁₆N₂O₃S, with a molecular weight of 280.35 g/mol . The structure includes a thiazine ring (containing sulfur and nitrogen) substituted with methyl groups at the 6- and 8-positions and a keto group at the 3-position.
Properties
IUPAC Name |
4-(6,8-dimethyl-3-oxopyrido[3,2-b][1,4]thiazin-4-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-8-6-9(2)14-13-12(8)19-7-10(16)15(13)5-3-4-11(17)18/h6H,3-5,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNFPQBYVYCRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SCC(=O)N2CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(6,8-Dimethyl-3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)butanoic acid is a compound with significant potential in pharmacological applications. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C13H16N2O3S
- Molecular Weight : 280.34 g/mol
- CAS Number : Not explicitly provided in the sources but can be derived from the molecular structure.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives of pyrido-thiazine compounds demonstrate significant antibacterial activity against various strains of bacteria, including resistant strains. The presence of specific functional groups enhances this activity by increasing the compound's interaction with bacterial targets .
Antitumor Activity
Compounds within the pyrido-thiazine family have been explored for their antitumor potential. The mechanism typically involves the inhibition of specific enzymes involved in tumor growth and proliferation. For example:
- Cell Line Studies : In vitro studies on cancer cell lines have indicated that these compounds can induce apoptosis and inhibit cell proliferation at certain concentrations. The structural characteristics play a crucial role in determining their effectiveness against different cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key findings include:
| Structural Feature | Activity Impact |
|---|---|
| Dimethyl Groups | Enhance lipophilicity and cellular uptake |
| Thiazine Ring | Critical for enzyme interaction and binding affinity |
| Butanoic Acid Moiety | Contributes to solubility and bioavailability |
Case Studies
- Antibacterial Efficacy Against E. coli : A study demonstrated that derivatives of this compound showed an IC50 value of approximately 0.91 μM against E. coli, highlighting its potential as a lead compound for antibiotic development .
- Antitumor Activity in Breast Cancer Models : In vivo studies using mouse models indicated a significant reduction in tumor size when treated with formulations containing this compound compared to controls, suggesting its viability as an adjunct therapy in cancer treatment .
Comparison with Similar Compounds
2-(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)propanoic Acid
- Molecular Formula : C₁₀H₁₀N₂O₃S
- Molecular Weight : 238.27 g/mol
- Key Differences: Shorter propanoic acid chain (vs. butanoic acid). Lacks methyl groups at the 6- and 8-positions.
- Implications: Reduced molecular weight may improve membrane permeability but decrease solubility.
USP Bendamustine Related Compound G RS
- Molecular Formula : C₁₆H₂₀ClN₃O₂S
- Molecular Weight : 353.86 g/mol
- Key Differences :
- Contains a benzothiazine ring (vs. pyridothiazine).
- Substituted with a chloroethyl group and methyl group.
- Higher molecular weight and lipophilicity may affect pharmacokinetics, such as prolonged half-life .
Analogs with Modified Heterocyclic Cores
4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)butanoic Acid
- Core Structure : Oxazine ring (oxygen instead of sulfur).
- Key Differences :
- Replacement of sulfur with oxygen reduces molecular weight slightly.
- Phenyl group at the 2-position enhances aromatic interactions.
- Implications :
(3-Oxo-2,3-dihydro-pyrido[3,2-b][1,4]oxazin-4-yl)-acetic Acid
- Molecular Formula : C₉H₈N₂O₄
- Molecular Weight : 208.05 g/mol
- Key Differences: Acetic acid chain (vs. butanoic acid). Unsubstituted oxazine core.
- Implications :
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-(6,8-Dimethyl-3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)butanoic acid | Pyridothiazine | 6,8-dimethyl; butanoic acid | 280.35 | Thiazine, Carboxylate |
| 2-(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)propanoic acid | Pyridothiazine | None; propanoic acid | 238.27 | Thiazine, Carboxylate |
| USP Bendamustine Related Compound G RS | Benzothiazine | Chloroethyl, methyl | 353.86 | Benzothiazine, Chloroethyl |
| 4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)butanoic Acid | Pyridooxazine | Phenyl; butanoic acid | Not reported | Oxazine, Phenyl, Carboxylate |
| (3-Oxo-2,3-dihydro-pyrido[3,2-b][1,4]oxazin-4-yl)-acetic Acid | Pyridooxazine | None; acetic acid | 208.05 | Oxazine, Carboxylate |
Research Findings
Solubility vs. Permeability: The butanoic acid chain in the target compound enhances water solubility compared to acetic/propanoic acid analogs but may limit passive diffusion through lipid membranes .
Steric Influence : The 6,8-dimethyl groups in the target compound introduce steric hindrance, which may reduce binding to compact active sites but improve selectivity by avoiding off-target interactions .
Pharmacological Potential: Chloroethyl-substituted analogs (e.g., Bendamustine Related Compound G) exhibit alkylating activity, whereas the target compound’s lack of such groups suggests a different mechanism, possibly enzyme inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
